(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
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Overview
Description
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with methyl hydrazinecarbodithioate or hydrazinecarbothioamide.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a piperidine derivative.
Introduction of the Dimethylamino Phenyl Group: The final step involves the coupling of the piperidine-thiadiazole intermediate with a dimethylamino phenyl derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups .
Biology
In biological research, it is studied for its potential antimicrobial and anticancer properties .
Medicine
The compound is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of bacterial infections and cancer .
Industry
In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins . The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring often have pharmacological properties.
Dimethylamino Phenyl Derivatives: These compounds are known for their use in medicinal chemistry.
Uniqueness
What sets (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone apart is the combination of these three functional groups, which provides a unique set of chemical and biological properties .
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(2)13-5-3-4-12(10-13)15(21)20-8-6-14(7-9-20)22-16-18-17-11-23-16/h3-5,10-11,14H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNLHANKRSETLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NN=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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